

how to assign absolute configuration using the advanced Mosher's method

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Compound of Interest

Compound Name: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

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Determining Absolute Configuration: The Advanced Mosher's Method

Application Notes and Protocols for Researchers in Organic Chemistry and Drug Development

Introduction

The determination of the absolute configuration of chiral molecules is a critical step in chemical research and drug development, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. The advanced Mosher's method is a powerful and widely used NMR spectroscopic technique for assigning the absolute stereochemistry of chiral secondary alcohols and amines.^{[1][2][3]} This method involves the formation of diastereomeric esters (or amides) with the chiral derivatizing agent α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By analyzing the differences in the ^1H NMR chemical shifts between the two diastereomers, the absolute configuration of the stereocenter can be reliably deduced.^{[2][4]}

This document provides a detailed protocol for the application of the advanced Mosher's method, including the preparation of Mosher's esters, NMR data acquisition and analysis, and interpretation of the results.

Principle of the Method

The advanced Mosher's method relies on the principle that the diastereomeric (R)- and (S)-MTPA esters of a chiral secondary alcohol adopt specific conformations in solution.^[5] In the most stable conformation, the C=O of the ester and the C α -O bond of the alcohol moiety are eclipsed. This orients the trifluoromethyl (-CF₃), methoxy (-OCH₃), and phenyl groups of the MTPA moiety in a predictable spatial arrangement relative to the substituents (L₁ and L₂) at the stereocenter of the alcohol.

The anisotropic effect of the phenyl group in the MTPA moiety causes shielding (upfield shift) of nearby protons. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a pattern of chemical shift differences ($\Delta\delta = \delta_s - \delta_r$) emerges. Protons on one side of the Mosher's ester plane will be shielded in the (S)-ester and deshielded in the (R)-ester, resulting in negative $\Delta\delta$ values. Conversely, protons on the other side will exhibit positive $\Delta\delta$ values. The distribution of these positive and negative $\Delta\delta$ values allows for the unambiguous assignment of the absolute configuration of the carbinol center.^{[3][4]}

Experimental Protocols

I. Preparation of (R)- and (S)-Mosher's Esters

This protocol describes the esterification of a chiral secondary alcohol with (R)- and (S)-MTPA chloride.

Materials:

- Chiral secondary alcohol of unknown configuration
- (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
- (S)-(+)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
- Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- NMR tubes, deuterated chloroform (CDCl_3)

Procedure:

- **Reaction Setup:** In two separate, dry vials, dissolve approximately 1-5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous DCM. To each vial, add 5-10 μL of anhydrous pyridine.
- **Addition of MTPA-Cl:** To one vial, add a 1.2 to 1.5 molar excess of (R)-MTPA-Cl. To the other vial, add the same molar excess of (S)-MTPA-Cl.
- **Reaction:** Cap the vials and stir the reactions at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-12 hours.
- **Workup:**
 - Quench the reaction by adding 1 mL of saturated aqueous NaHCO_3 solution to each vial.
 - Extract the aqueous layer with DCM (2 x 1 mL).
 - Combine the organic layers and wash with brine (1 x 1 mL).
 - Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 .
 - Filter and concentrate the solvent under a gentle stream of nitrogen or in vacuo.
- **Sample Preparation for NMR:** Dissolve the crude (R)- and (S)-MTPA esters in approximately 0.6 mL of CDCl_3 and transfer to separate NMR tubes. It is often possible to analyze the crude esters without further purification.^[5]

II. NMR Data Acquisition and Analysis

Procedure:

- **Acquire ^1H NMR Spectra:** Obtain high-resolution ^1H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to use the same solvent and maintain the same concentration and temperature for both samples to ensure data comparability.
- **Assign Proton Signals:** Assign the ^1H NMR signals for the protons on both sides of the carbinol stereocenter for each diastereomer. Two-dimensional NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment, especially for complex molecules.^[5]
- **Calculate $\Delta\delta$ ($\delta_s - \delta_r$) Values:** For each assigned proton (or proton group), calculate the difference in chemical shift between the (S)-ester and the (R)-ester using the formula: $\Delta\delta = \delta_s - \delta_r$.
- **Tabulate the Data:** Organize the chemical shifts for the (R)- and (S)-esters and the calculated $\Delta\delta$ values in a table.

Data Presentation

The following table provides an example of how to present the NMR data for a hypothetical chiral secondary alcohol, 1-phenylethanol, derivatized with (R)- and (S)-MTPA.

Proton	δ (R)-MTPA (ppm)	δ (S)-MTPA (ppm)	$\Delta\delta$ ($\delta_s - \delta_r$) (ppm)
-CH ₃	1.55	1.65	+0.10
ortho-H	7.30	7.25	-0.05
meta-H	7.38	7.35	-0.03
para-H	7.28	7.26	-0.02

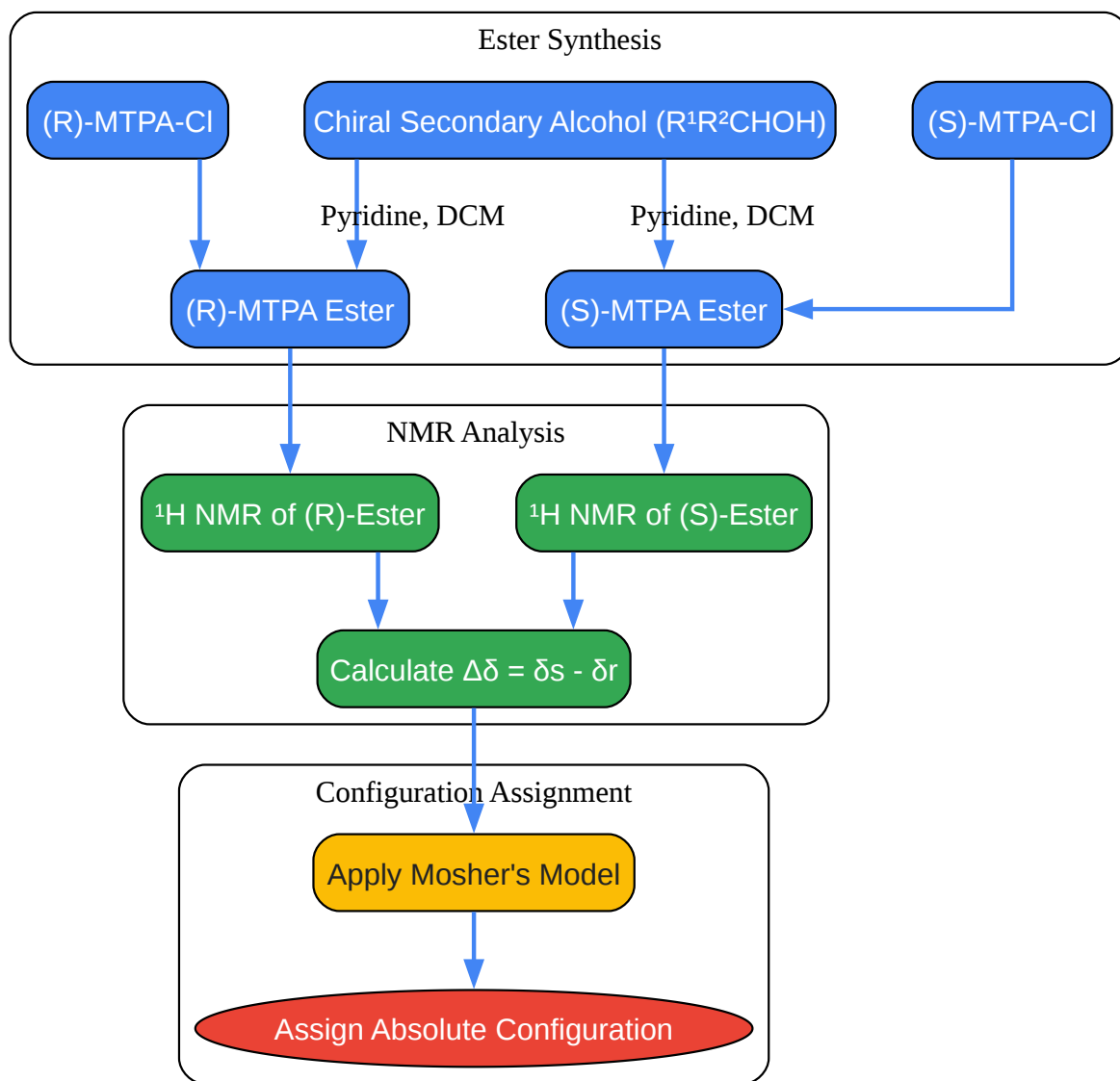
Interpretation of Results and Assignment of Absolute Configuration

The sign of the $\Delta\delta$ values directly correlates with the spatial arrangement of the substituents around the stereocenter.

- Positive $\Delta\delta$ values ($\delta_s > \delta_r$): Protons with positive $\Delta\delta$ values are located on the right side of the Mosher's ester model when drawn in its standard representation.
- Negative $\Delta\delta$ values ($\delta_s < \delta_r$): Protons with negative $\Delta\delta$ values are located on the left side of the model.

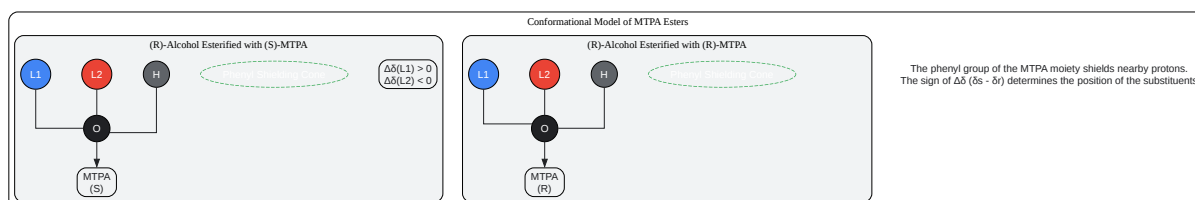
By mapping the positive and negative $\Delta\delta$ values onto the structure of the molecule, the absolute configuration of the carbinol center can be assigned. For the example of 1-phenylethanol above, the positive $\Delta\delta$ for the methyl protons and the negative $\Delta\delta$ for the phenyl protons would lead to the assignment of the (R) configuration for the alcohol.

Mandatory Visualizations



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Caption: Experimental workflow for the advanced Mosher's method.



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Caption: Logical model for assigning absolute configuration.

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